

An Initial Investigation into the Signaling Pathways of 15(R)-PTA2

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Compound of Interest		
Compound Name:	15(R)-PTA2	
Cat. No.:	B15548891	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**15(R)-PTA2**" is not found in publicly available chemical databases or scientific literature. This guide, therefore, makes the critical assumption that **15(R)-PTA2** is a structural and functional analog of 15(R)-methyl-prostaglandin D2, a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The following information is based on the known signaling pathways of the CRTH2/DP2 receptor.

Core Signaling Pathways of CRTH2/DP2 Receptor Activation

The CRTH2/DP2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[1][2][3] Its activation by agonists like 15(R)-methyl-prostaglandin D2 initiates a signaling cascade that plays a crucial role in type 2 inflammatory responses, particularly in the context of allergic diseases such as asthma.[1][4]

The primary signaling mechanism of the CRTH2/DP2 receptor involves coupling to the inhibitory G-protein, Gαi.[1][5] Upon agonist binding, the Gαi subunit dissociates from the βγ subunits, leading to two main downstream signaling branches:

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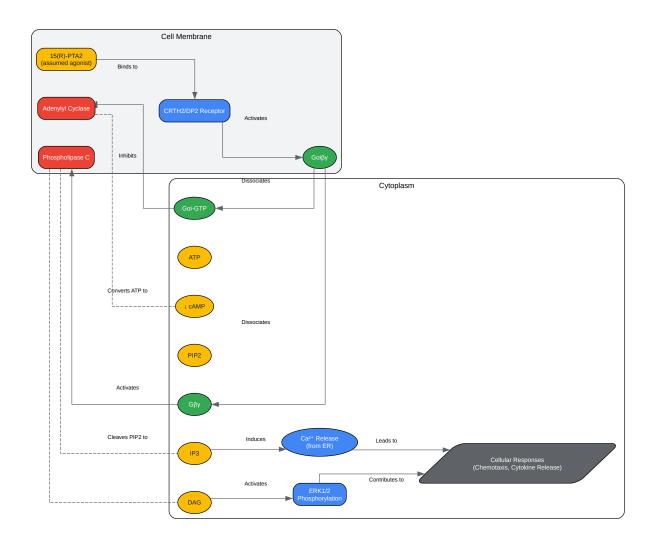


- Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6] The reduction in cAMP can modulate the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing cellular processes like gene transcription and cell survival.
- Activation of Phospholipase C and Calcium Mobilization: The dissociated Gβy subunit complex activates phospholipase C (PLC).[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] This increase in intracellular calcium is a key event that leads to the activation of various calcium-dependent enzymes and transcription factors, ultimately resulting in cellular responses such as chemotaxis, degranulation, and cytokine production.
 [7][8]
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CRTH2/DP2 receptor
 activation has also been shown to induce the phosphorylation and activation of the
 extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK signaling
 pathway.[9][10] This pathway is crucial for regulating cell proliferation, differentiation, and
 survival.

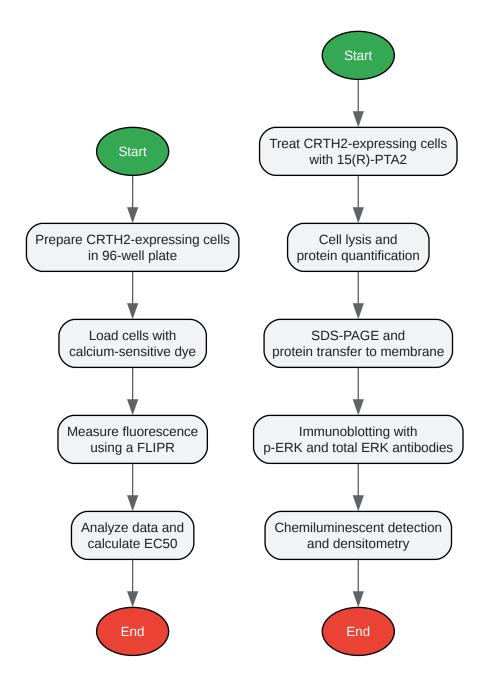
The culmination of these signaling events leads to a variety of cellular responses in immune cells, including:

- Chemotaxis: Directed migration of eosinophils, basophils, and Th2 cells towards the source of the agonist.[3][4][11]
- Cellular Activation: Upregulation of adhesion molecules like CD11b on eosinophils.[4]
- Cytokine Release: Production of type 2 cytokines such as IL-4, IL-5, and IL-13 from Th2 cells and ILC2s.[1][2]









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